Cas no 332910-77-7 (<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide)
![<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide structure](https://ja.kuujia.com/scimg/cas/332910-77-7x500.png)
<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide 化学的及び物理的性質
名前と識別子
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- <br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide
- 332910-77-7
- 2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide
- AKOS000583223
- 2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-phenyl)-acetamide
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- MDL: MFCD02738440
- インチ: InChI=1S/C19H16BrClN4OS/c1-2-10-25-18(15-8-3-4-9-16(15)20)23-24-19(25)27-12-17(26)22-14-7-5-6-13(21)11-14/h2-9,11H,1,10,12H2,(H,22,26)
- InChIKey: HKCLILFOBRIPAL-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1=CC=CC(Cl)=C1)CSC2=NN=C(C3=CC=CC=C3Br)N2CC=C
計算された属性
- せいみつぶんしりょう: 461.99167Da
- どういたいしつりょう: 461.99167Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517899-1g |
2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide |
332910-77-7 | 97% | 1g |
$291 | 2022-09-29 | |
Ambeed | A546180-1g |
2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide |
332910-77-7 | 97% | 1g |
$294.0 | 2024-04-20 |
<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamide 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
<br>2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-p henyl)-acetamideに関する追加情報
Introduction to Compound with CAS No. 332910-77-7 and Its Applications in Modern Chemical Biology
Compound with the CAS number 332910-77-7 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically named as 2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-phenyl)-acetamide, exhibits a complex and intricate arrangement of functional groups that contribute to its unique chemical properties and potential biological activities.
The presence of multiple heterocyclic rings, including the [1,2,4]triazole moiety, alongside aliphatic and aromatic components such as the allyl and bromo-phenyl groups, makes this compound a versatile scaffold for further derivatization and functionalization. These structural features are not only intriguing from a synthetic chemistry perspective but also suggest potential applications in drug discovery and development.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 2-[4-Allyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(3-chloro-phenyl)-acetamide structure has shown promise in preliminary studies as a potential lead compound for therapeutic intervention. Its ability to interact with biological targets at the molecular level could lead to the development of new treatments for conditions such as cancer, inflammation, and neurological disorders.
The [1,2,4]triazole ring is particularly noteworthy due to its presence in numerous bioactive molecules. This heterocycle is known for its stability and ability to form hydrogen bonds, making it an excellent candidate for binding to biological receptors. The incorporation of the sulfanyl group further enhances the compound's potential to interact with biological targets by introducing a polar moiety that can engage in hydrogen bonding or ionic interactions.
The bromo-phenyl group adds another layer of complexity to the molecule, providing a site for further chemical modification. This group can be used to introduce additional functional groups or to link the compound to other molecules via cross-linking reactions. Such modifications are crucial in drug design, as they can improve solubility, bioavailability, and target specificity.
The terminal amide group in the molecule, specifically the N-(3-chloro-phenyl)-acetamide, is another key feature that contributes to the compound's overall properties. Amide groups are well-known for their ability to enhance metabolic stability and bioavailability, making them a preferred choice in drug development. The chloro-substituent on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. The structural features of compound CAS No. 332910-77-7 have been analyzed using various computational methods, including molecular docking and quantum mechanical calculations. These studies have suggested that the compound may have inhibitory activity against several enzymes and receptors implicated in disease pathways.
In particular, research has indicated that this compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. By targeting these enzymes, the compound could disrupt critical signaling pathways involved in cell proliferation and survival. Additionally, its interaction with receptors involved in inflammation could make it a promising candidate for treating inflammatory diseases.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the multiple functional groups it contains. The synthesis involves several steps, including cyclization reactions to form the heterocyclic rings and functional group transformations to introduce the allyl, bromo-phenyl, sulfanyl, chloro-phenyl, and amide moieties. Each step requires careful optimization to ensure high yield and purity.
The use of modern synthetic techniques such as transition metal catalysis has been instrumental in facilitating these reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the allyl and bromo-phenyl groups efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation.
Ongoing research is focused on further optimizing the synthesis of this compound to improve yield and scalability. Additionally, efforts are being made to explore its biological activity through both in vitro and in vivo studies. These studies aim to validate its potential as a therapeutic agent and identify any possible side effects or toxicities.
The development of novel compounds like CAS No. 332910-77-7 underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from these fields, researchers can accelerate the discovery and development of new treatments for various diseases.
In conclusion, compound CAS No. 332910-77-7 is a structurally complex molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at modulating disease-related pathways. As research continues to uncover its biological activities and optimize its synthesis methods,this compound is poised to play an important role in future therapeutic strategies。
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